molecular formula C9H7F3O3 B15146793 2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid

2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid

Cat. No.: B15146793
M. Wt: 220.14 g/mol
InChI Key: FUQVNRKSOCBGJV-UHFFFAOYSA-N
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Description

2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid is a chemical compound with the molecular formula C9H7F3O3 It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid typically involves the introduction of difluoromethoxy and fluorophenyl groups onto an acetic acid backbone. One common method involves the reaction of 3-difluoromethoxy-4-fluorobenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups can interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Difluoromethoxyphenyl)acetic acid
  • 2-(2,3-Difluorophenyl)acetic acid
  • 2-(4-Fluorophenyl)acetic acid

Uniqueness

2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid is unique due to the specific positioning of the difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-[3-(difluoromethoxy)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C9H7F3O3/c10-6-2-1-5(4-8(13)14)3-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14)

InChI Key

FUQVNRKSOCBGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)OC(F)F)F

Origin of Product

United States

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